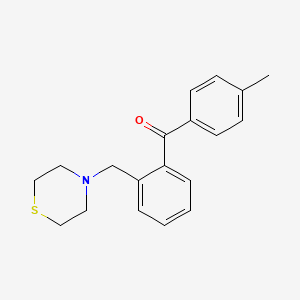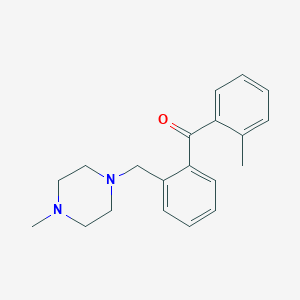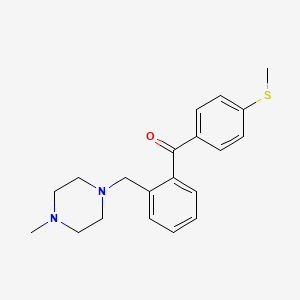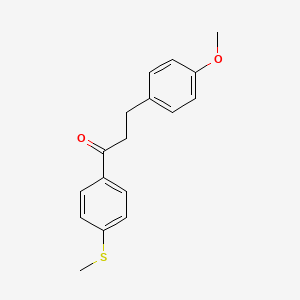
3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone” likely belongs to a class of organic compounds known as methoxyphenylpropiophenones. These compounds typically contain a propiophenone core, which is a ketone derivative of propionic acid, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, UV-Vis, FT-IR, HRMS, and NMR . These techniques can provide information about the bond lengths, bond angles, and overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the literature . More research would be needed to provide a comprehensive analysis of the chemical reactions of “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using computational methods such as density functional theory (DFT) . These studies can provide information about properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties.Applications De Recherche Scientifique
Synthesis and Pharmacologic Activity
Research by Occelli et al. (1985) explored the synthesis of compounds related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, focusing on their potential analgesic activities. This study contributes to understanding the pharmacological properties of these compounds (Occelli et al., 1985).
Steroid Compound Synthesis
Nazarov and Zavyalov (1956) conducted research on the synthesis of steroid compounds, involving reactions with compounds structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. These studies are significant for the development of new steroid analogs (Nazarov & Zavyalov, 1956).
Natural Product Isolation
Andersson and Lundgren (1988) isolated natural products from Pinus sylvestris, including derivatives closely related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research enhances our understanding of natural product chemistry (Andersson & Lundgren, 1988).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored the synthesis and biochemical evaluation of compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, targeting tubulin for antitumor applications. This research provides insights into new potential cancer treatments (Greene et al., 2016).
Liquid Crystallinity in Polymethacrylates
Nakano, Hasegawa, and Okamoto (1993) investigated the synthesis and liquid crystallinity of polymethacrylates, incorporating components similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research contributes to the field of polymer science and materials engineering (Nakano et al., 1993).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXTTSVRCBTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644268 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-70-7 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

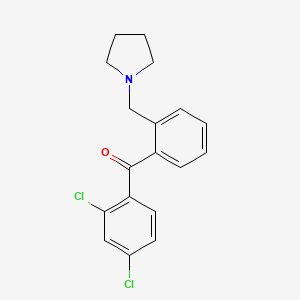
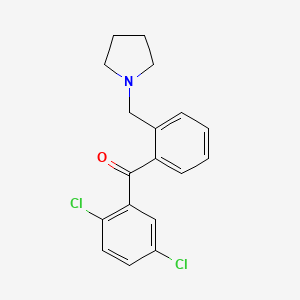

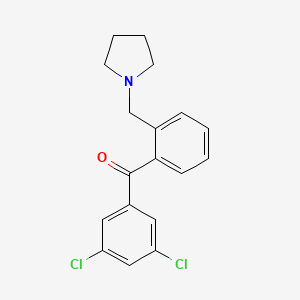
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)
